molecular formula C6H13N B12107928 Pyrrolidine, 2,3-dimethyl-, cis- CAS No. 73604-48-5

Pyrrolidine, 2,3-dimethyl-, cis-

Cat. No.: B12107928
CAS No.: 73604-48-5
M. Wt: 99.17 g/mol
InChI Key: ZKCLHJUZGZWTNA-WDSKDSINSA-N
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Description

Pyrrolidine, 2,3-dimethyl-, cis-: is a nitrogen-containing heterocyclic compound with a five-membered ring structure. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions in a cis configuration. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-dimethylpyrrolidine can be achieved through various methods. One common approach involves the stereoselective synthesis using aza-Cope rearrangement-Mannich cyclization as a key step . This method allows for the formation of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives with high yield and diastereoselectivity.

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes provide pyrrolidines from readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 2,3-dimethyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the methyl groups, which influence the reactivity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize pyrrolidine derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for the reduction of pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of lactams, while reduction can yield amines.

Scientific Research Applications

Chemistry: Pyrrolidine derivatives are used as building blocks in organic synthesis and as ligands in catalytic processes . They play a crucial role in the development of new synthetic methodologies and the construction of complex molecular architectures.

Biology: In biological research, pyrrolidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the design of bioactive molecules with target selectivity .

Medicine: Pyrrolidine derivatives have shown promise in the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders . Their ability to interact with biological targets makes them valuable candidates for drug discovery.

Industry: In the industrial sector, pyrrolidine derivatives are used in the production of agrochemicals, pharmaceuticals, and fine chemicals. Their versatility and reactivity make them suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of pyrrolidine, 2,3-dimethyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biological processes. The presence of the nitrogen atom and the cis configuration of the methyl groups contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Properties

CAS No.

73604-48-5

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S,3S)-2,3-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

ZKCLHJUZGZWTNA-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CCN[C@H]1C

Canonical SMILES

CC1CCNC1C

Origin of Product

United States

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